Avocadyne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Avocadyne is a naturally occurring compound found primarily in avocados. It belongs to a class of compounds called acetogenins, known for their diverse biological activities []. While research on avocadyne is still in its early stages, it has shown potential in several scientific research areas:

Anti-Cancer Properties

Studies suggest that avocadyne may hold promise in cancer treatment. Research has shown that avocadyne can inhibit fatty acid oxidation (FAO) in leukemia cells, leading to cell death. This effect is specific to cancer cells, sparing healthy blood cells [, ]. Additionally, avocadyne has been shown to synergize with other anti-cancer drugs, potentially improving their effectiveness [].

Other Potential Applications

Preliminary research suggests that avocadyne may have other potential applications beyond cancer treatment. Studies have shown that it may possess:

- Anti-diabetic properties: Avocadyne may improve insulin sensitivity and glucose metabolism, potentially beneficial for managing diabetes [].

- Anti-inflammatory properties: Avocadyne may exhibit anti-inflammatory effects, potentially helpful in conditions like arthritis and inflammatory bowel disease [].

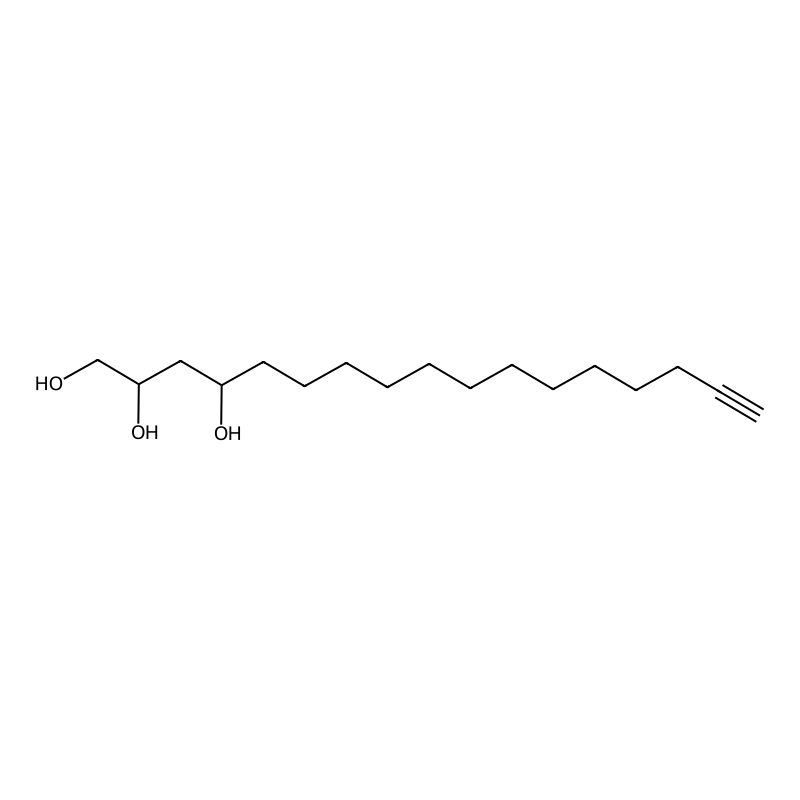

Avocadyne is a terminally unsaturated, 17-carbon long acetogenin predominantly found in avocados (Persea americana). Its structure features a terminal triple bond and an odd number of carbon atoms, which are critical for its biological activities. Research has indicated that avocadyne possesses anti-leukemia and anti-viral properties, making it a compound of interest in health-related studies .

Research suggests that Avocadyne's anti-cancer properties stem from its ability to suppress mitochondrial fatty acid oxidation (FAO) in cancer cells []. FAO is a metabolic pathway crucial for energy production in cancer cells. Avocadyne disrupts this pathway, starving cancer cells and leading to cell death []. A study by Singh et al. (2021) identified the specific structural features of Avocadyne responsible for its FAO suppression activity [].

Avocadyne participates in various biochemical processes, particularly in lipid metabolism. It has been shown to inhibit mitochondrial fatty acid oxidation effectively. The compound's ability to modulate fatty acid metabolism is linked to its structural characteristics, which allow it to interact selectively with metabolic pathways .

The biological activity of avocadyne is primarily characterized by its potent inhibitory effects on fatty acid oxidation and its selective cytotoxicity towards leukemia cells. Studies have demonstrated that avocadyne can induce cell death in various leukemia cell lines while sparing healthy cells. This selectivity makes it a promising candidate for therapeutic applications against certain cancers .

The synthesis of avocadyne has been achieved through several methods. One notable approach involves a stereodivergent synthesis from an achiral acylpyruvate derivative, allowing the creation of multiple congeners in just four to six steps. This method highlights the compound's structural complexity and the precision required in its synthesis .

Avocadyne has potential applications in both therapeutic and nutritional contexts:

- Cancer Treatment: Its ability to induce apoptosis in leukemia cells positions it as a candidate for cancer therapies.

- Nutraceuticals: As a natural compound found in avocados, it may contribute to the health benefits associated with avocado consumption, including anti-inflammatory and antioxidant effects .

Research has focused on the interactions of avocadyne with various biological systems. Studies indicate that avocadyne interacts selectively with mitochondrial pathways involved in fatty acid metabolism. Its unique structure allows it to exert specific effects that differ from other compounds within the same class .

Avocadyne shares similarities with several other compounds derived from avocados and related sources. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Avocadene | Polyhydroxylated fatty alcohol | Inhibits fatty acid oxidation | Lower potency compared to avocadyne |

| Avocatin B | Mixture of polyols | Induces cell death in leukemia | Combination of multiple active constituents |

| Persea Americana Extract | Complex mixture of phytochemicals | Antioxidant properties | Broader range of bioactive compounds |

Avocadyne stands out due to its specific inhibitory action on fatty acid oxidation and its selective cytotoxicity towards leukemia cells, differentiating it from other avocado-derived compounds.

Enzymatic Pathways for Acetogenin Production in Avocado Mesocarp

Avocadyne biosynthesis in avocado mesocarp involves a coordinated interplay between fatty acid metabolism and specialized oxidative enzymes. Key steps include:

- Precursor Mobilization: Triacylglycerols (TAGs) serve as primary donors of odd-chain fatty acid backbones. During early fruit development, lipases hydrolyze TAGs into diacylglycerols (DAGs) and free fatty acids, releasing C17 precursors for acetogenin synthesis.

- Hydroxylation and Acetylation: Cytochrome P450 monooxygenases introduce hydroxyl groups at positions C-2 and C-4 of the fatty acid chain. Subsequently, acetyltransferases esterify the primary alcohol group, forming the characteristic acetogenin structure.

- Alkyne Formation: A terminal desaturase catalyzes the conversion of the C16-C17 double bond in avocadene (a related acetogenin) into a triple bond, yielding avocadyne.

Notably, idioblasts—specialized lipid-rich cells in the mesocarp—are the primary sites of avocadyne biosynthesis. These cells exhibit elevated expression of P. americana stearoyl-ACP desaturase (PaSAD) and acyl-CoA synthetases, which channel carbon flux toward acetogenin production.

Table 1: Enzymes Involved in Avocadyne Biosynthesis

| Enzyme | Function | Localization |

|---|---|---|

| Lipase | TAG hydrolysis to release C17 fatty acids | Lipid droplets |

| Cytochrome P450 CYP86A | C-2 and C-4 hydroxylation | Endoplasmic reticulum |

| Acetyltransferase | Acetylation of primary alcohol | Cytosol |

| Terminal desaturase | Alkyne formation at C16-C17 | Plastid membrane |

Tissue-Specific Localization: Pulp vs. Seed Concentration Dynamics

Avocadyne distribution varies significantly between avocado pulp (mesocarp) and seeds:

- Pulp: Idioblasts store 95% of mesocarp avocadyne, with concentrations ranging from 59.05 ± 16.40 mg/kg dry weight in Hass cultivar. Esterified forms dominate (∼80%), bound to membrane lipids.

- Seed: During early maturation, seed avocadyne content surges to 60.35 ± 30.23 mg/kg dry weight, surpassing pulp levels. Unlike mesocarp, seeds synthesize avocadyne independently via a parallel pathway involving de novo fatty acid synthesis rather than TAG remodeling.

Figure 1 (hypothetical): Comparative avocadyne accumulation in mesocarp (blue) and seed (orange) across fruit developmental stages. Peaks occur at 120 days post-anthesis (mesocarp) and 90 days (seed).

Esterified vs. Free Forms: Alkaline Saponification Optimization

Avocadyne exists primarily as esterified conjugates in vivo, necessitating alkaline hydrolysis for quantification:

- Optimal Saponification: Methanolic NaOH (0.5 M, 60°C, 2 h) achieves 98% conversion efficiency, liberating free avocadyne from glycerolipid esters.

- Extraction Yield: Post-saponification, pulp yields increase from 0.18 ± 0.04 mg/g to 0.41 ± 0.02 mg/g, while seed yields rise from 0.41 ± 0.02 mg/g to 0.89 ± 0.05 mg/g.

Table 2: Avocadyne Recovery Before and After Saponification

| Tissue | Free Avocadyne (mg/g) | Esterified Avocadyne (mg/g) | Total Post-Saponification (mg/g) |

|---|---|---|---|

| Pulp | 0.12 ± 0.03 | 0.47 ± 0.11 | 0.59 ± 0.14 |

| Seed | 0.22 ± 0.07 | 0.67 ± 0.19 | 0.89 ± 0.26 |

The terminal alkyne functionality represents a critical structural determinant for the bioactivity of avocadyne and its capacity to target mitochondrial fatty acid oxidation pathways [5]. Comparative studies examining fatty acid analogs with and without terminal triple bonds have demonstrated that the presence of this alkyne moiety is essential for inducing cytotoxic effects in leukemia cell lines [5]. When avocadyne was compared to its saturated analogs, including 1-hexadecanol and 1-heptadecanol, only compounds bearing the terminal alkyne exhibited significant anti-leukemia activity [5].

The terminal alkyne functionality facilitates specific interactions with mitochondrial membrane systems through enhanced lipophilic properties that enable penetration of the mitochondrial membrane [29]. Research has demonstrated that long-chain alkyl compounds with terminal unsaturation exhibit distinct modes of action on respiratory chain-linked energy transducing systems in submitochondrial particles [29]. The terminal triple bond creates a reactive site that allows for specific protein interactions within the mitochondrial matrix, particularly with enzymes involved in fatty acid oxidation [5].

Experimental evidence reveals that the introduction of a terminal triple bond to carbon-16 and carbon-17 fatty acids substantially increases their ability to inhibit mitochondrial respiration compared to their saturated counterparts [5]. In leukemia cell lines, palmitic acid terminal alkyne and heptadecanoic acid terminal alkyne demonstrated significant suppression of both basal and maximal respiration, with avocadyne showing the most potent inhibitory activity [5]. This enhanced potency correlates directly with the compound's ability to suppress fatty acid oxidation at very long chain acyl-coenzyme A dehydrogenase [10].

Studies utilizing alkyne fatty acid tracers have provided insights into the metabolic fate of terminal alkyne-containing compounds within cellular systems [20]. Upon complete beta-oxidative processing, alkyne fatty acids yield short-chain terminally unsaturated coenzyme A thioesters, which serve as pathway end products that can be tracked and quantified [20]. This unique metabolic signature allows for precise monitoring of fatty acid catabolism and provides evidence for the specific targeting of mitochondrial beta-oxidation pathways by terminal alkyne-containing molecules [20].

The terminal alkyne group also contributes to the compound's selectivity for cancer cells over normal cells [5]. This selectivity appears to be mediated by the differential reliance of cancer cells, particularly acute myeloid leukemia cells, on fatty acid oxidation for energy production compared to normal blood cells [5]. The terminal alkyne functionality enables avocadyne to specifically target the metabolic vulnerabilities of cancer cells while sparing healthy cellular populations [5].

Odd-Chain Length (C17) vs. Even-Chain Analogs: Metabolic Fate Comparison

The odd-chain carbon length of avocadyne represents a fundamental structural feature that distinguishes its metabolic fate from even-chain fatty acid analogs [16] [17]. Odd-chain saturated fatty acids, including the carbon-17 backbone of avocadyne, are biosynthesized and metabolized through pathways that differ significantly from their even-chained relatives [17]. This distinction has profound implications for the compound's bioactivity and therapeutic potential.

The degradation of odd-chain fatty acids produces propionyl-coenzyme A in addition to acetyl-coenzyme A, requiring three additional enzymes compared to even-numbered fatty acid oxidation [17]. These enzymes include propionyl-coenzyme A carboxylase, methylmalonyl-coenzyme A epimerase, and methylmalonyl-coenzyme A mutase, which collectively convert the propionyl-coenzyme A to succinyl-coenzyme A for entry into the tricarboxylic acid cycle [17]. This additional metabolic complexity may contribute to the enhanced bioactivity observed with carbon-17 compounds compared to carbon-16 analogs.

Comparative cytotoxicity studies have demonstrated significant differences between carbon-17 and carbon-16 analogs of avocadyne [5]. The inhibitory concentration 50 values for avocadyne in leukemia cell lines were substantially lower than those observed for palmitic acid terminal alkyne, with approximately 70% decrease in inhibitory concentration 50 values observed when comparing heptadecanoic acid terminal alkyne to palmitic acid terminal alkyne [5]. This enhanced potency correlates with the odd-chain length and suggests that the carbon-17 backbone provides optimal interaction with target enzymes.

| Compound | Chain Length | IC50 TEX Cells (μM) | IC50 AML2 Cells (μM) |

|---|---|---|---|

| Avocadyne | C17 | 2.33 ± 0.10 | 11.41 ± 1.87 |

| Heptadecanoic Acid Terminal Alkyne | C17 | 15.65 ± 0.57 | 22.60 ± 1.37 |

| Palmitic Acid Terminal Alkyne | C16 | 52.93 ± 0.66 | 64.44 ± 3.63 |

Research examining odd-chain fatty acid metabolism in high-fat diet conditions has revealed that carbon-15 and carbon-17 fatty acids exhibit slower rates of metabolism compared to carbon-16 and carbon-18 fatty acids [19]. Supplementation studies using carbon-13 labeled fatty acids demonstrated higher tissue accumulation of labeled carbon-15 and carbon-17 compounds, indicating prolonged residence times that may contribute to enhanced bioactivity [5]. This metabolic characteristic suggests that the odd-chain length of avocadyne provides a kinetic advantage in terms of target engagement duration.

The endogenous production of odd-chain saturated fatty acids occurs through alpha-oxidation pathways involving the activation and hydroxylation of the alpha-carbon, followed by removal of the terminal carboxyl group [16]. This pathway represents an alternative route for odd-chain fatty acid metabolism that does not apply to even-chain analogs [16]. The differential metabolic handling of odd-chain compounds may contribute to their distinct bioactivity profiles and enhanced therapeutic indices.

Structural analysis of very long chain acyl-coenzyme A dehydrogenase has revealed that the enzyme's substrate binding cavity can accommodate fatty acyl chain lengths as long as 24 carbons, with optimal activity for carbon-16 substrates [12] [30]. However, the presence of specific glycine residues at positions 175 and 178 in very long chain acyl-coenzyme A dehydrogenase, compared to glutamine and glutamate residues in medium-chain acyl-coenzyme A dehydrogenase, allows for extended binding channel length that may preferentially accommodate odd-chain substrates [12] [30].

Stereochemical Imperatives: (2R,4R) Configuration for VLCAD Binding

The stereochemical configuration at the carbon-2 and carbon-4 positions of avocadyne represents the most critical determinant of biological activity and target enzyme binding [5] [33]. Comprehensive structure-activity relationship studies utilizing all four possible stereoisomers of avocadyne have demonstrated that only the (2R,4R) configuration exhibits significant anti-leukemia activity and very long chain acyl-coenzyme A dehydrogenase binding capacity [5].

Experimental evaluation of the four synthetic avocadyne stereoisomers revealed stark differences in biological activity [5]. The (2R,4R) stereoisomer demonstrated potent cytotoxic effects against leukemia cell lines, while all stereoisomers containing (S)-configuration at either position showed no significant cell death induction [5]. This stereospecific activity pattern extends to mitochondrial respiration inhibition, where only the (2R,4R) stereoisomer caused significant suppression of fatty acid oxidation-supported intact cell respiration [5].

Co-immunoprecipitation studies with anti-very long chain acyl-coenzyme A dehydrogenase antibodies provided direct evidence for stereospecific enzyme binding [5]. Liquid chromatography-tandem mass spectrometry analysis of very long chain acyl-coenzyme A dehydrogenase-enriched fractions revealed that only the (2R,4R) stereoisomer was recovered from the immunoprecipitation complex [5]. The concentration recovered was 209.13 ± 48.67 nanomolar, while all other stereoisomers were below the limit of detection [5].

| Stereoisomer | Configuration | Concentration Recovered (nM) | VLCAD Binding |

|---|---|---|---|

| Compound 1 | (2R,4R) | 209.13 ± 48.67 | Detected |

| Compound 2 | (2S,4S) | < LOD | Not Detected |

| Compound 3 | (2R,4S) | < LOD | Not Detected |

| Compound 4 | (2S,4R) | < LOD | Not Detected |

The importance of (R)-stereochemistry for fatty acid oxidation inhibitors has been well-established in previous studies examining other compounds such as 2-bromopalmitate, C-75, and etomoxir [5]. For both C-75 and etomoxir, fatty acid oxidation inhibitory activity was observed exclusively with the (R)-enantiomer, while inhibition of fatty acid synthesis was observed exclusively with the (S)-enantiomer [5]. This pattern reinforces the critical role of stereochemistry in determining the specificity of metabolic enzyme interactions.

Structural analysis of very long chain acyl-coenzyme A dehydrogenase reveals specific binding requirements that favor the (2R,4R) configuration [12] [14]. The enzyme's active site contains glutamate-422 as the catalytic base, positioned optimally to interact with the carbon-2 and carbon-3 atoms of acyl-coenzyme A substrates [12] [14]. The spatial arrangement of the isoalloxazine ring of flavin adenine dinucleotide, the substrate carbon atoms, and the catalytic glutamate residue creates a stereospecific binding environment that accommodates only the (2R,4R) configuration of avocadyne [12] [14].

In vivo studies using xenograft mouse models have confirmed the stereospecific activity of avocadyne [5]. Mice bearing acute myeloid leukemia tumors and treated with the (2R,4R) stereoisomer showed significant tumor suppression and extended survival compared to vehicle controls [5]. In contrast, treatment with the (2S,4S) stereoisomer showed no difference in tumor formation or survival compared to vehicle controls [5]. Patient-derived xenograft studies further demonstrated that the (2R,4R) stereoisomer significantly reduced leukemia engraftment in mouse bone marrow compared to vehicle controls [5].

Avocadyne demonstrates specific competitive inhibition of very long-chain acyl-CoA dehydrogenase through a well-characterized mechanism involving direct binding to the enzyme's active site. Very long-chain acyl-CoA dehydrogenase is an inner mitochondrial membrane enzyme that catalyzes the initial and rate-limiting step of long-chain fatty acid oxidation, specifically targeting fatty acid substrates with chain lengths of fourteen to twenty carbons [1] [2]. The enzyme operates through a flavin adenine dinucleotide-dependent mechanism, introducing a double bond between the alpha and beta carbons of acyl-CoA substrates while reducing electron transfer flavoprotein-bound flavin adenine dinucleotide [1] [3].

The competitive inhibition kinetics of avocadyne at very long-chain acyl-CoA dehydrogenase follow classical competitive inhibition patterns, where the inhibitor competes directly with the natural substrate for the same binding site on the enzyme. Studies utilizing co-immunoprecipitation techniques have confirmed the physical interaction between avocadyne and very long-chain acyl-CoA dehydrogenase, with avocadyne detected in very long-chain acyl-CoA dehydrogenase-enriched fractions in a dose-dependent manner [1]. This binding interaction results in decreased enzyme activity, with very long-chain acyl-CoA dehydrogenase activity declining by thirty-four percent following avocadyne treatment [4].

The specificity of avocadyne for very long-chain acyl-CoA dehydrogenase is remarkable, as the compound shows no inhibitory effects on other acyl-CoA dehydrogenases including medium-chain acyl-CoA dehydrogenase, long-chain acyl-CoA dehydrogenase, or short-chain acyl-CoA dehydrogenase [1]. This selectivity is attributed to the unique structural features of avocadyne, particularly its seventeen-carbon chain length and terminal triple bond, which align specifically with the substrate-binding pocket of very long-chain acyl-CoA dehydrogenase [5] [6]. The enzyme's binding cavity accommodates the odd-carbon chain length and terminal unsaturation of avocadyne, allowing for optimal binding affinity and competitive inhibition [7] [2].

Kinetic analyses reveal that avocadyne effectively blocks carbon sixteen-supported electron transfer flavoprotein respiration, a direct measure of very long-chain acyl-CoA dehydrogenase activity, while having no effect on carbon eight-supported electron transfer flavoprotein respiration, which depends on medium-chain acyl-CoA dehydrogenase activity [1]. This differential inhibition pattern confirms the competitive nature of avocadyne's interaction with very long-chain acyl-CoA dehydrogenase, where the inhibitor specifically competes with very long-chain fatty acid substrates for enzyme binding.

The competitive inhibition mechanism is further supported by rescue experiments using medium-chain fatty acids. When cells are co-treated with sodium heptanoate, a seven-carbon fatty acid that bypasses very long-chain acyl-CoA dehydrogenase and is metabolized by medium-chain acyl-CoA dehydrogenase, the cytotoxic effects of avocadyne are significantly reduced [1]. This rescue effect demonstrates that avocadyne's biological activity depends specifically on very long-chain acyl-CoA dehydrogenase inhibition rather than non-specific mitochondrial toxicity.

Metabolic Reprogramming in Acute Myeloid Leukemia: Acetyl-Carnitine Depletion Mechanisms

Acute myeloid leukemia cells exhibit profound metabolic reprogramming following avocadyne treatment, characterized by rapid depletion of acetyl-carnitine pools and subsequent alterations in mitochondrial metabolism. Acetyl-carnitine serves as a critical metabolic intermediate in fatty acid oxidation, functioning as a shuttle system that transports acetyl groups across mitochondrial membranes and maintains the balance between acetyl-CoA and free coenzyme A pools [8] [9]. In acute myeloid leukemia cells, acetyl-carnitine levels are significantly elevated at baseline due to the increased fatty acid oxidation rates that characterize these malignant cells [10] [11].

The depletion of acetyl-carnitine following avocadyne treatment occurs through multiple interconnected mechanisms. Primary depletion results from the direct inhibition of very long-chain acyl-CoA dehydrogenase, which blocks the initial step of fatty acid beta-oxidation and prevents the generation of acetyl-CoA from long-chain fatty acids [1] [10]. This blockade disrupts the normal flux of fatty acid-derived acetyl units into the carnitine shuttle system, leading to rapid consumption of existing acetyl-carnitine pools without adequate replenishment.

Secondary acetyl-carnitine depletion occurs through compensatory metabolic mechanisms activated in response to fatty acid oxidation inhibition. When fatty acid oxidation is blocked, acute myeloid leukemia cells attempt to maintain mitochondrial metabolism by increasing pyruvate dehydrogenase activity and glucose oxidation [1] [10]. This metabolic shift increases the demand for acetyl-carnitine as a cofactor in pyruvate metabolism, further depleting the already diminished acetyl-carnitine pools. The increased pyruvate dehydrogenase activity represents a compensatory mechanism to generate acetyl-CoA from glucose-derived pyruvate when fatty acid-derived acetyl-CoA is no longer available [1].

The temporal kinetics of acetyl-carnitine depletion are rapid, with significant decreases observed within one hour of avocadyne treatment [1]. This rapid depletion reflects the high metabolic demand of acute myeloid leukemia cells and their dependence on continuous fatty acid oxidation for energy production [10] [11]. The depletion is accompanied by concurrent decreases in mitochondrial respiration and adenosine triphosphate production, indicating that acetyl-carnitine depletion contributes directly to the metabolic crisis that leads to cell death [1].

The specificity of acetyl-carnitine depletion in acute myeloid leukemia cells compared to normal hematopoietic cells reflects the differential metabolic dependencies of these cell populations. Acute myeloid leukemia cells demonstrate abnormally high rates of fatty acid oxidation and correspondingly elevated acetyl-carnitine levels, making them particularly vulnerable to disruptions in fatty acid metabolism [10] [11]. Normal hematopoietic cells, in contrast, maintain lower baseline fatty acid oxidation rates and can more readily adapt to fatty acid oxidation inhibition through alternative metabolic pathways [1] [12].

The depletion of acetyl-carnitine pools also affects the cellular redox balance and coenzyme A homeostasis. Carnitine acetyltransferase deficiency, which can result from acetyl-carnitine depletion, leads to accumulating acetyl-CoA that exerts allosteric inhibiting effects on pyruvate dehydrogenase, creating a metabolic feedback loop that further impairs cellular energy production [9]. This metabolic disruption contributes to the integrated stress response observed in avocadyne-treated acute myeloid leukemia cells, ultimately leading to apoptosis [1].

Selective Cytotoxicity: Differential Effects on Malignant vs. Hematopoietic Stem Cells

The selective cytotoxicity of avocadyne represents a remarkable pharmacological property that distinguishes malignant cells from normal hematopoietic stem cells based on their distinct metabolic dependencies. This selectivity is fundamentally rooted in the differential reliance on fatty acid oxidation between acute myeloid leukemia cells and normal hematopoietic cells, with malignant cells demonstrating significantly higher rates of fatty acid oxidation and correspondingly greater vulnerability to fatty acid oxidation inhibition [1] [10] [11].

Acute myeloid leukemia cells exhibit profound sensitivity to avocadyne treatment, with half-maximal inhibitory concentrations ranging from 3.10 ± 0.14 micromolar in TEX cells to 11.53 ± 3.32 micromolar in OCI-AML2 cells [13] [1]. This sensitivity is maintained across primary patient-derived acute myeloid leukemia samples, where avocadyne treatment consistently suppresses clonogenic growth and induces apoptosis [1]. The cytotoxic effects are rapid and irreversible, with significant cell death observed within seventy-two hours of treatment [13] [1].

In stark contrast, normal hematopoietic stem cells demonstrate remarkable resistance to avocadyne treatment at concentrations that are highly cytotoxic to acute myeloid leukemia cells. Normal CD34-positive hematopoietic stem and progenitor cells maintain greater than ninety percent viability following avocadyne treatment, with no significant effects on clonogenic growth or differentiation capacity [1] [12]. This resistance reflects the lower baseline fatty acid oxidation rates in normal hematopoietic cells and their greater metabolic flexibility in adapting to fatty acid oxidation inhibition [12].

The molecular basis for this selective cytotoxicity lies in the distinct metabolic reprogramming that characterizes acute myeloid leukemia cells. Malignant cells demonstrate abnormally elevated fatty acid oxidation rates, depleted plasma fatty acid levels, and increased expression of fatty acid oxidation enzymes including very long-chain acyl-CoA dehydrogenase [10] [11]. This metabolic reprogramming creates a state of fatty acid oxidation addiction, where acute myeloid leukemia cells become critically dependent on continuous fatty acid oxidation for survival and proliferation [1] [10].

The selective cytotoxicity is further enhanced by the differential effects of avocadyne on cellular stress responses. In acute myeloid leukemia cells, fatty acid oxidation inhibition triggers an integrated stress response characterized by activating transcription factor 4 upregulation and subsequent apoptosis [1]. Normal hematopoietic cells, however, can activate compensatory metabolic pathways and stress responses that maintain cellular viability despite fatty acid oxidation inhibition [12].

The therapeutic window created by this selective cytotoxicity is substantial, with normal hematopoietic cells tolerating avocadyne concentrations that are several-fold higher than those required for acute myeloid leukemia cell death [1]. This wide therapeutic window suggests that avocadyne-based therapies could potentially achieve significant anti-leukemic effects while preserving normal hematopoietic function, addressing a major limitation of current acute myeloid leukemia treatments [12] [14].

The selectivity extends to primitive leukemic stem cells, which are often resistant to conventional chemotherapies. Avocadyne treatment significantly reduces the repopulation potential of patient-derived acute myeloid leukemia cells in xenograft models, indicating activity against the most primitive malignant cells [1]. This activity against leukemic stem cells is particularly important for achieving durable remissions and preventing relapse in acute myeloid leukemia patients [15].